(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Description
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. Its molecular formula is C25H23NO5 (calculated based on structural analogs in ), with a molecular weight of approximately 417.45 g/mol .
Properties
CAS No. |
82911-79-3 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m1/s1 |
InChI Key |
NWIXWDJMIUGINH-HSZRJFAPSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
Y |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the phenolic hydroxyl group, followed by the formation of the amide bond, and finally the esterification of the carboxylic acid group. Key reagents and conditions include protecting groups, coupling agents, and esterification catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS).
Benefits of Using Fmoc Group :
- Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.
- Ease of Removal : It can be removed using mild bases like piperidine, facilitating the synthesis of complex peptides without harsh conditions.
Drug Development
Recent studies have indicated that compounds containing the Fmoc group exhibit promising pharmacological properties. For example, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate has been investigated for its potential use in developing inhibitors for specific enzymes involved in disease pathways.
Case Study :
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their inhibitory effects on cancer cell proliferation. The results demonstrated that certain modifications to the structure enhanced its potency against specific cancer types, highlighting its potential as a lead compound for further development .
Bioconjugation Techniques
The compound's ability to serve as a linker in bioconjugation processes is another notable application. Bioconjugation involves attaching biomolecules to other molecules, which can enhance drug delivery systems or improve imaging techniques in biological research.
Example Application :
In one research project, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate was used to create targeted drug delivery systems that selectively release therapeutic agents in tumor environments, improving efficacy while minimizing side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984)
- CAS : 211637-75-1
- Molecular Formula: C25H23NO4
- Molecular Weight : 401.45 g/mol
- Key Difference : The o-tolyl group (2-methylphenyl) replaces the 4-hydroxyphenyl moiety.
- Impact : The methyl group increases hydrophobicity, reducing solubility in polar solvents compared to the hydroxyl-containing target compound. This analog is less prone to oxidation but lacks hydrogen-bonding capability .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic Acid
- CAS : 1260601-29-3
- Key Difference : A 4-fluorobenzyl group introduces electron-withdrawing effects.
- Impact : Fluorine enhances metabolic stability and binding affinity in biological systems. However, the absence of a hydroxyl group limits polar interactions, making it more suitable for hydrophobic environments .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic Acid
- CAS: Not explicitly listed (see ).
- Key Difference : Difluoromethyl group at the para position.
- This substituent also increases lipophilicity .
Modifications to the Amino Acid Backbone
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid
- CAS : 2044710-58-7
- Molecular Formula: C21H21NO6
- Molecular Weight : 383.40 g/mol
- Key Difference: Methylation of the amino group and a methoxy-oxobutanoate side chain.
- The oxobutanoate moiety adds ester functionality, which may require specialized deprotection strategies .
(S)-Allyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoate
- Key Difference : Allyl ester and tert-butoxy-protected serine side chain.
- Impact : The allyl group allows for orthogonal deprotection using palladium catalysts, while the tert-butoxy group enhances solubility in organic solvents. This analog is tailored for solid-phase peptide synthesis (SPPS) .
HIV-1 Entry Inhibitors (e.g., 883594, 902132)
- Key Difference: Cyclohexylmethylamino substituents on the phenyl ring.
- Impact : These analogs exhibit antiviral activity by targeting HIV-1 entry mechanisms. The bulky cyclohexyl group enhances target specificity but may reduce membrane permeability compared to the hydroxylated target compound .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phosphonomethyl)phenyl)propanoic Acid
- CAS : 229180-64-7
- Molecular Formula: C25H24NO7P
- Molecular Weight : 481.43 g/mol
- Key Difference: Phosphonomethyl group introduces a negatively charged moiety.
- Impact : The phosphate group enhances solubility in aqueous media and enables interactions with metal ions or positively charged residues in proteins, making it suitable for kinase inhibition studies .
Solubility and Reactivity
- Hydroxyl Group : The 4-hydroxyphenyl group in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogenated analogs. However, it necessitates protection during acidic or oxidative reactions .
- Electron-Withdrawing Substituents : Fluorine or trifluoromethyl groups enhance stability but reduce nucleophilicity, requiring optimized coupling conditions .
Biological Activity
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, commonly referred to as Fmoc-3-(4-hydroxyphenyl)alanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23NO5
- Molecular Weight : 417.45 g/mol
- CAS Number : 82911-79-3
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis.
Anticancer Properties
Research indicates that compounds containing the Fmoc group can exhibit anticancer activity by modulating various biochemical pathways. A study demonstrated that derivatives of Fmoc-amino acids could inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The specific activity of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate against different HDAC isoforms has not been extensively characterized but is a promising area for further investigation.
The biological activity of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is thought to involve:
- Inhibition of HDACs : By inhibiting HDACs, this compound may lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that inhibit tumor growth.
- Modulation of Apoptosis : Some studies suggest that compounds similar to this can promote apoptosis in cancer cells, potentially through the activation of p53 pathways.
Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of Fmoc-amino acid derivatives showed that certain analogs exhibited IC50 values in the nanomolar range against HDAC1 and HDAC3. This suggests that (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate could possess similar inhibitory effects, warranting further exploration.
| Compound | IC50 (nM) | HDAC Isoform |
|---|---|---|
| Azumamide A | 14 | HDAC1 |
| Azumamide B | 67 | HDAC3 |
| Fmoc derivative | TBD | TBD |
Study 2: Cytotoxicity Assays
In cytotoxicity assays using various cancer cell lines, derivatives of this compound were tested for their ability to induce cell death. Preliminary results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Q & A
Q. Basic
- HPLC : Assess purity (>99% as per ) using reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) .
- NMR : Confirm structure via ¹H/¹³C NMR, focusing on the Fmoc aromatic protons (δ 7.2–7.8 ppm) and methyl ester singlet (δ 3.6 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺) and detect impurities .
Advanced : Use chiral HPLC with cellulose-based columns to resolve enantiomeric impurities (<0.1%) .
How can coupling efficiency be optimized in automated synthesis?
Q. Advanced
- Activation Reagents : Replace HOBt with OxymaPure for reduced racemization .
- Solvent Choice : Use DCM:DMF (1:1) to improve solubility of hydrophobic residues .
- Double Coupling : Apply a second round of coupling for sterically hindered residues (e.g., bulky side chains) .
Data Contradiction Note : Conflicting reports on optimal temperature (0–25°C) require empirical validation via FT-IR monitoring of resin-bound intermediates .
What stability challenges arise during storage, and how are they mitigated?
Q. Advanced
Q. Table: Stability Under Conditions
| Condition | Half-Life (Days) | Key Degradation Product |
|---|---|---|
| 25°C, 50% humidity | 7 | Free carboxylic acid |
| –20°C, anhydrous | >365 | None detected |
How to resolve contradictory reactivity data for the 4-hydroxyphenyl group?
Q. Advanced
- Controlled Studies : Compare nucleophilic substitution rates under varying pH, solvents, and catalysts (e.g., Pd-mediated cross-coupling vs. SNAr) .
- Spectroscopic Analysis : Use ¹⁹F NMR (if fluorinated analogs are used) to track reaction intermediates .
Example Conflict : Discrepancies in alkylation yields may stem from residual moisture in DMF, which hydrolyzes reactive intermediates.
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Note : Respiratory protection (N95 masks) is recommended for prolonged use in non-ventilated areas .
Strategies to minimize racemization during peptide chain elongation
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
